molecular formula C15H9Cl3N4S B12032561 5-(2-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-05-6

5-(2-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032561
CAS No.: 478254-05-6
M. Wt: 383.7 g/mol
InChI Key: WYRJUDYAOHFTOL-UFWORHAWSA-N
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Description

5-(2-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-(2-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dichlorobenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

5-(2-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its action include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 5-(2-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as fluconazole and itraconazole These compounds also exhibit antimicrobial properties but differ in their specific molecular targets and mechanisms of action

Properties

CAS No.

478254-05-6

Molecular Formula

C15H9Cl3N4S

Molecular Weight

383.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl3N4S/c16-11-4-2-1-3-10(11)14-20-21-15(23)22(14)19-8-9-5-6-12(17)13(18)7-9/h1-8H,(H,21,23)/b19-8+

InChI Key

WYRJUDYAOHFTOL-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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